(2R)-2-(7-Oxabicyclo[2.2.1]heptan-2-yl)propan-1-ol
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Overview
Description
(2R)-2-(7-Oxabicyclo[221]heptan-2-yl)propan-1-ol is a chiral compound with a bicyclic structure that includes an oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(7-Oxabicyclo[2.2.1]heptan-2-yl)propan-1-ol typically involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles . This reaction is highly stereoselective and can produce enantiomerically enriched compounds. The reaction conditions often include the use of catalysts and specific temperature controls to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Diels-Alder reactions followed by purification processes such as crystallization or chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-(7-Oxabicyclo[2.2.1]heptan-2-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohols or hydrocarbons.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or sulfonates can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce various alcohols.
Scientific Research Applications
(2R)-2-(7-Oxabicyclo[2.2.1]heptan-2-yl)propan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: The compound is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of (2R)-2-(7-Oxabicyclo[2.2.1]heptan-2-yl)propan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The bicyclic structure allows it to fit into specific binding sites, influencing the activity of the target molecules. This can lead to various biological effects, depending on the specific pathways involved .
Comparison with Similar Compounds
Similar Compounds
7-Oxabicyclo[2.2.1]heptane: A related compound with similar structural features.
2-Azabicyclo[3.2.1]octane: Another bicyclic compound with nitrogen in the ring, used in drug discovery.
Uniqueness
(2R)-2-(7-Oxabicyclo[2.2.1]heptan-2-yl)propan-1-ol is unique due to its specific chiral configuration and the presence of an oxygen atom in the bicyclic structure. This gives it distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
(2R)-2-(7-oxabicyclo[2.2.1]heptan-2-yl)propan-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c1-6(5-10)8-4-7-2-3-9(8)11-7/h6-10H,2-5H2,1H3/t6-,7?,8?,9?/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDDYECLEOPPCPM-JUGFDQIVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1CC2CCC1O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CO)C1CC2CCC1O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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